molecular formula C12H18O2 B159206 alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene CAS No. 1999-85-5

alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene

Cat. No.: B159206
CAS No.: 1999-85-5
M. Wt: 194.27 g/mol
InChI Key: UGPWRRVOLLMHSC-UHFFFAOYSA-N
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Description

Alpha,alpha’-Dihydroxy-1,3-diisopropylbenzene: is an organic compound with the molecular formula C12H18O2. It is also known by other names such as 1,3-Bis(alpha-hydroxyisopropyl)benzene and 2,2’-(m-Phenylene)di-2-propanol . This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring substituted with isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-Dihydroxy-1,3-diisopropylbenzene typically involves the air oxidation of 1,3-diisopropylbenzene. The process includes adding 1,3-diisopropylbenzene, an active agent, a catalyst (such as cobalt ions), and an alkaline substance into a reaction kettle with a reflux device. The reaction mixture is heated to 85-95°C under a pressure of 0.5-1.0 bar while introducing compressed air. After the reaction, the product is crystallized, filtered, washed, and dried .

Industrial Production Methods: The industrial production of alpha,alpha’-Dihydroxy-1,3-diisopropylbenzene follows similar synthetic routes but on a larger scale. The use of air oxidation under controlled conditions ensures higher conversion rates and selectivity, making the process efficient and safe .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha’-Dihydroxy-1,3-diisopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of alpha,alpha’-Dihydroxy-1,3-diisopropylbenzene involves its interaction with molecular targets and pathways. Under the catalytic action of cobalt ions, hydroperoxide is decomposed into alcohol, releasing free radicals that oxidize other raw materials . This mechanism is crucial in its role as an antioxidant and in the synthesis of various derivatives.

Comparison with Similar Compounds

Uniqueness: Alpha,alpha’-Dihydroxy-1,3-diisopropylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11(2,13)9-6-5-7-10(8-9)12(3,4)14/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWRRVOLLMHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883535
Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-85-5
Record name α1,α1,α3,α3-Tetramethyl-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α',α'-tetramethyl-m-xylene-α,α'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.261
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Record name .ALPHA.,.ALPHA.'-DIHYDROXY-1,3-DIISOPROPYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of alpha,alpha'-dihydroxy-1,3-diisopropylbenzene in the synthesis of tetramethyl-m-benziporphodimethene?

A1: this compound acts as a building block in the condensation reaction with pyrrole and an aldehyde. [] This reaction leads to the formation of both the regular tetramethyl-m-benziporphodimethene and the N-confused tetramethyl-m-benziporphodimethenes containing a gamma-lactam ring within the macrocycle. [] Essentially, it provides the central benzene ring structure found in these complex molecules.

Q2: How does the structure of the final product change depending on the reaction conditions?

A2: The research highlights the formation of two key isomers when synthesizing the gamma-lactam containing N-confused tetramethyl-m-benziporphodimethenes. [] These isomers differ in the orientation of the carbonyl group within the lactam ring relative to a specific sp3 hybridized meso carbon. [] This difference in orientation leads to distinct "O-Up" and "O-Down" isomers, which have been isolated and characterized. [] The specific reaction conditions influencing the formation of one isomer over the other are not detailed in the abstract.

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